molecular formula C10H16O4 B14740514 1,4-Dioxaspiro[4.5]decane-6-acetic acid CAS No. 4889-97-8

1,4-Dioxaspiro[4.5]decane-6-acetic acid

Cat. No.: B14740514
CAS No.: 4889-97-8
M. Wt: 200.23 g/mol
InChI Key: PQYIVYQHUVOZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]decane-6-acetic acid (CAS: 4746-93-4) is a bicyclic spiro compound featuring a cyclohexane ring fused to a 1,4-dioxolane ring system. The molecule contains a carboxylic acid group at the 6-position of the spiro framework, contributing to its polar nature and reactivity. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol . The compound’s structural uniqueness lies in its spirocyclic architecture, which imposes steric constraints and influences its physicochemical properties, such as solubility and stability.

Key applications include its use as a synthetic intermediate in medicinal chemistry, notably in the preparation of nitazoxanide derivatives with antitubercular activity . The carboxylic acid group enables conjugation reactions, making it valuable for amide bond formation in drug design.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-8-3-1-2-4-10(8)13-5-6-14-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIVYQHUVOZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449240
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4889-97-8
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxane ring . The resulting intermediate can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1,4-dioxaspiro[4.5]decane-6-acetic acid, highlighting variations in functional groups, molecular properties, and applications:

Table 1: Structural Comparison of Spirocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences
This compound C₉H₁₄O₄ 186.21 Carboxylic acid Parent compound
Ethyl 1,4-dioxaspiro[4.5]decane-6-propanoate C₁₃H₂₂O₄ 242.30 Propanoic acid ethyl ester Extended alkyl chain, ester group
Methyl 1,4-dioxaspiro[4.5]dec-8-ene-6-acetate C₁₄H₂₀O₄ 252.31 Acrylic acid methyl ester Unsaturation (C8-ene), allyl group
6-Chloro-1,4-dioxaspiro[4.5]decane C₈H₁₃ClO₂ 176.64 Chlorine substituent Halogenation at C6
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid C₁₁H₁₆N₂O₄ 240.25 Diazaspiro ring, ketone Nitrogen incorporation, diketone

Table 2: Physicochemical and Application Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Key Applications
This compound Not reported Not reported Polar solvents (DCM, MeOH) Antimicrobial agents, drug intermediates
Ethyl 1,4-dioxaspiro[4.5]decane-6-propanoate 99–101 (0.15 Torr) 1.0822 (24°C) Organic solvents Biolubricant synthesis
Methyl 1,4-dioxaspiro[4.5]dec-8-ene-6-acetate Not reported Not reported Lipophilic media Polymer precursors, flavorants
6-Chloro-1,4-dioxaspiro[4.5]decane Not reported Not reported Moderate polarity Intermediate in agrochemicals
2-(6-Methyl-2,4-dioxo-diazaspiro...)acetic acid Not reported Not reported Aqueous buffers Enzyme inhibitors, peptide mimetics

Key Observations:

Functional Group Influence: The carboxylic acid group in the parent compound enhances polarity, favoring solubility in polar solvents like methanol, whereas ester derivatives (e.g., ethyl propanoate) exhibit lipophilicity, making them suitable for organic-phase reactions .

Structural Modifications :

  • Spiro Ring Expansion : Derivatives like 1,4-dioxaspiro[4.5]dec-8-ene introduce unsaturation, increasing rigidity and reactivity for polymer synthesis .
  • Heteroatom Incorporation : Diazaspiro analogs (e.g., 1,3-diazaspiro) modify hydrogen-bonding capacity, impacting interactions in biological systems .

Applications :

  • The parent acid’s carboxylic group enables its use in amide coupling for drug candidates, as seen in nitazoxanide derivatives targeting Mycobacterium tuberculosis .
  • Ester derivatives serve as biolubricant precursors due to their thermal stability and low volatility .
  • Flavorant applications (e.g., menthone-derived spiroketals) leverage the spirocyclic framework’s aroma profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.